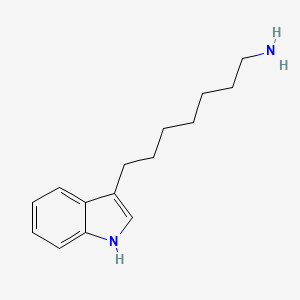

Indolylheptylamine

Übersicht

Beschreibung

Synthesis Analysis

Indole synthesis is a well-studied area in organic chemistry. There are numerous methods for synthesizing indole derivatives, including the Fischer Indole Synthesis . This method involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a phenylhydrazone, which is then rearranged to form the indole .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and computational methods . These techniques can provide detailed information about the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Indole is known to undergo a variety of chemical reactions. It is particularly reactive at the 3-position, which is susceptible to electrophilic substitution . Other reactions include alkylation, acylation, and many more .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using a variety of techniques. These properties can include molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity .

Wissenschaftliche Forschungsanwendungen

1. Analytical Techniques in Indole Compound Research

A foundational aspect of scientific research on Indolylheptylamine involves the development of analytical techniques like paper chromatography, spectrophotometry, and spectrophotofluorometry. These techniques have significantly advanced the understanding of indole compounds, including their metabolic pathways, physiological roles, and pharmacological effects (Hanson, 1966).

2. Cancer Research and Immunomodulation

Indole derivatives play a crucial role in cancer research, particularly concerning immune system interactions. Indoleamine 2,3-dioxygenase (IDO), a tryptophan catabolic enzyme, significantly influences malignant development and immune tolerance in tumors. IDO's suppression of T and NK cells and its activation of regulatory cells are key factors in cancer progression. The development of IDO inhibitors is considered a promising direction in cancer therapy (Prendergast et al., 2014).

3. Anticancer Applications

Specific indolyl compounds have shown potential as anticancer agents. N-Heterocyclic indolyl glyoxylamides, for instance, have demonstrated effectiveness against various cancer cell lines and have been evaluated for their in vitro and in vivo anticancer activities. These compounds can induce apoptosis and DNA fragmentation in cancer cells, suggesting their potential as chemotherapeutic agents (Li et al., 2003).

4. Plant Biology and Phytohormones

In the realm of plant biology, indoleamines like serotonin and melatonin are considered crucial. They are involved in various plant processes, including stress responses, growth, and reproduction. Understanding the roles of these indoleamines in plants, particularly serotonin and its precursor tryptamine, is a significant focus of current research (Negri et al., 2021).

5. Neurochemical Analysis

Indolealkylamines, including derivatives like tryptamine, are of clinical interest in neurological and psychiatric disorders. Analyzing these compounds in human cerebrospinal fluid has provided insights into conditions like Parkinson's disease and depression, contributing to a better understanding of monoamine metabolites in these disorders (Mena et al., 1984).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(1H-indol-3-yl)heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZPQLSFZKDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183972 | |

| Record name | Indolylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29852-47-9 | |

| Record name | Indolylheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

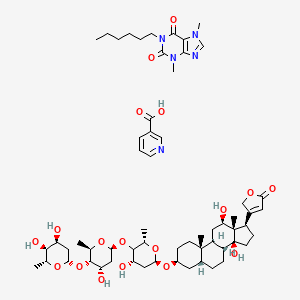

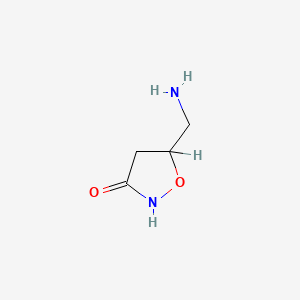

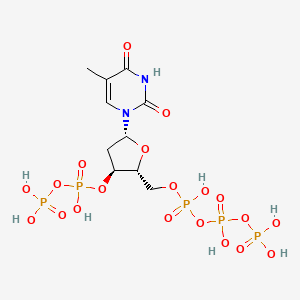

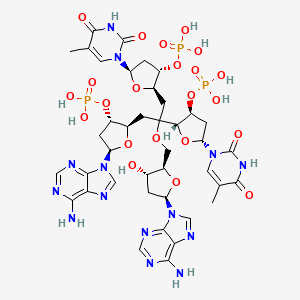

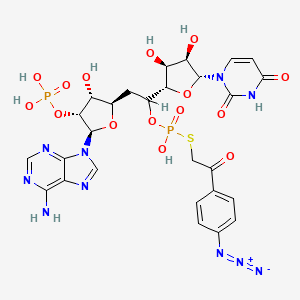

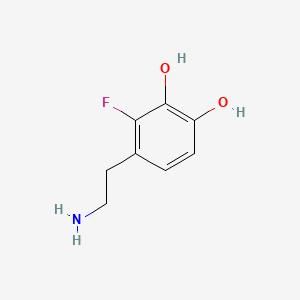

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.